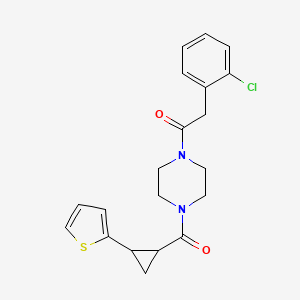

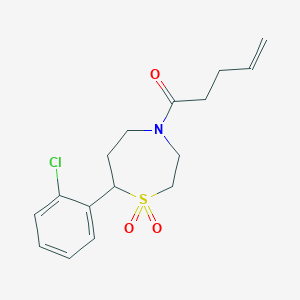

![molecular formula C15H16N4O3S2 B2719184 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421468-35-0](/img/structure/B2719184.png)

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” is a chemical compound with the molecular formula C9H13N3O2S2 . It has an average mass of 259.348 Da and a monoisotopic mass of 259.044922 Da .

Synthesis Analysis

A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This method employs Pd(TFA)2 as the catalyst in n-octane . The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Molecular Structure Analysis

The molecular structure of “N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” consists of a cyclopropylsulfonyl group attached to a tetrahydrothiazolo[5,4-c]pyridin-2-yl group .Chemical Reactions Analysis

“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Physical And Chemical Properties Analysis

“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide” has a molecular formula of C9H13N3O2S2, an average mass of 259.348 Da, and a monoisotopic mass of 259.044922 Da .Wissenschaftliche Forschungsanwendungen

Broad-Spectrum Antibacterial Agents

Research has focused on the development of potent broad-spectrum antibacterial agents effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). A study outlined the synthesis of a series of compounds including isothiazoloquinolones, which share structural similarities with N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide, indicating their potential in combating bacterial resistance through optimized synthesis methods amenable to large-scale production (Hashimoto et al., 2007).

Catalyst Stability in Formic Acid Dehydrogenation

Another area of research involves the enhancement of catalyst stability for efficient formic acid dehydrogenation, employing ligands designed to maintain the skeleton of picolinamide. This suggests the role of similar compounds in catalysis, particularly in increasing the stability and efficiency of catalysts used in formic acid dehydrogenation (Guo et al., 2023).

Supramolecular Polymorphism

The study of Cu(II) coordination complexes reveals the impact of solvent-induced supramolecular polymorphism, providing insights into the structural variability and potential applications of similar compounds in the development of new materials with specific molecular architectures and properties (Chkirate et al., 2020).

Antioxidant Activity

The antioxidant activity of heterocyclic compounds, including those structurally related to N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide, has been evaluated, demonstrating their potential in scavenging free radicals. This suggests the therapeutic potential of such compounds in conditions associated with oxidative stress (Abuelizz et al., 2020).

Synthesis of Complexes for Anticancer Activity

Research into the synthesis of Pt(II) pyridinium amidate complexes reveals their potential in vitro anticancer activity. This area of study indicates the promise of N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide and related compounds in developing new anticancer therapies through the exploration of metal complexes (Muller et al., 2016).

Eigenschaften

IUPAC Name |

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-14(12-3-1-2-7-16-12)18-15-17-11-6-8-19(9-13(11)23-15)24(21,22)10-4-5-10/h1-3,7,10H,4-6,8-9H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKWZRAZNPZUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

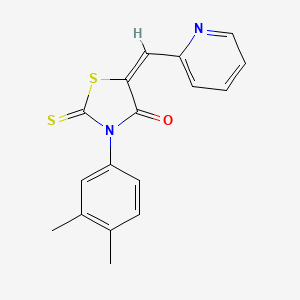

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

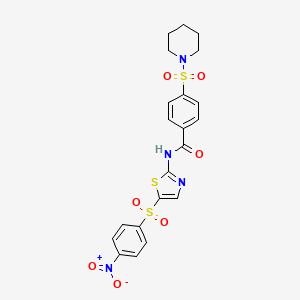

![3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2719108.png)

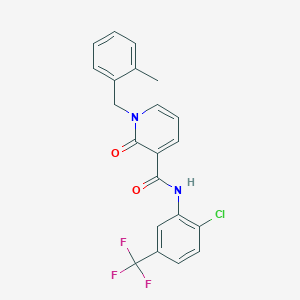

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2719110.png)

![1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2719115.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![6-chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2719119.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)